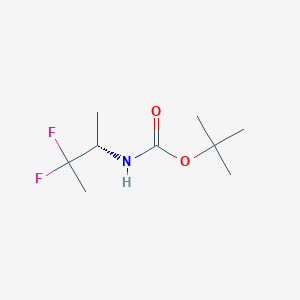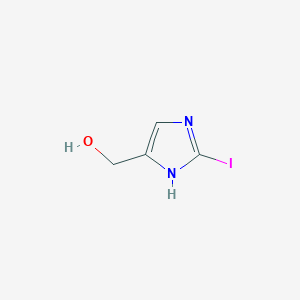
Imidazole, 2-iodo-4-hydroxymethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 2-iodo-4-hydroxymethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole, 2-iodo-4-hydroxymethyl- typically involves the iodination of 4-hydroxymethyl imidazole. One common method includes the reaction of 4-hydroxymethyl imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole, 2-iodo-4-hydroxymethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxymethyl imidazole.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: 2-iodo-4-formyl imidazole or 2-iodo-4-carboxy imidazole.
Reduction: 4-hydroxymethyl imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Imidazole, 2-iodo-4-hydroxymethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of imidazole, 2-iodo-4-hydroxymethyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound, which lacks the iodine and hydroxymethyl substituents.
2-iodo imidazole: Similar structure but without the hydroxymethyl group.
4-hydroxymethyl imidazole: Similar structure but without the iodine atom.
Uniqueness
Imidazole, 2-iodo-4-hydroxymethyl- is unique due to the presence of both iodine and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H5IN2O |
|---|---|
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
(2-iodo-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |
InChI-Schlüssel |
YUZKEBSDHWONLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


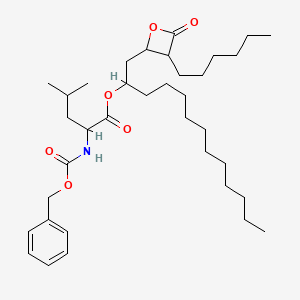
![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
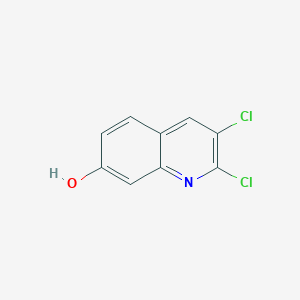


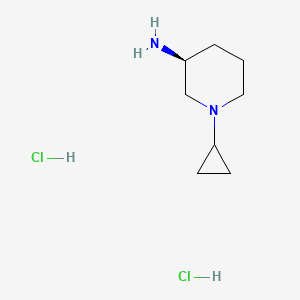
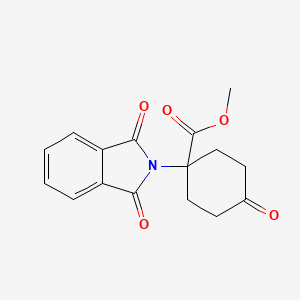

![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)


